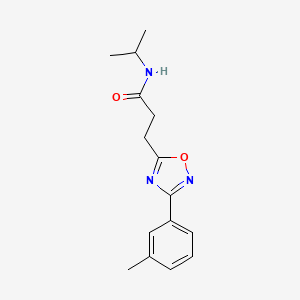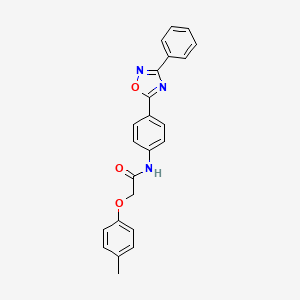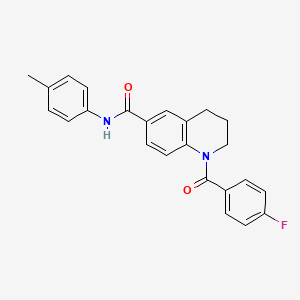
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide, also known as HMN-176, is a synthetic compound with potential anticancer properties. It belongs to the family of N-alkylated hydroxyquinoline carboxamides and has shown promising results in preclinical studies as a potent inhibitor of tumor growth.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting the microtubule network, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has also been found to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause cellular damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is its potent anticancer activity, which makes it a promising candidate for further development as a cancer therapy. However, its limited solubility and potential toxicity at high doses may pose challenges for its use in clinical settings.
Future Directions
Future research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide could focus on optimizing its chemical structure to improve its solubility and reduce its toxicity. Additionally, studies could investigate its efficacy in combination with other anticancer agents and its potential use in other disease states, such as neurodegenerative disorders. Finally, preclinical studies could explore the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide to better understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide involves the reaction of 2-hydroxy-6-methylquinoline with m-tolylbutyric acid chloride in the presence of a base. The resulting product is then purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-6-21(25)24(19-8-5-7-15(2)12-19)14-18-13-17-11-16(3)9-10-20(17)23-22(18)26/h5,7-13H,4,6,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYVTNKYMBXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

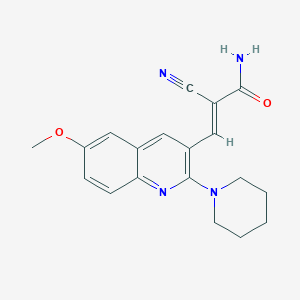
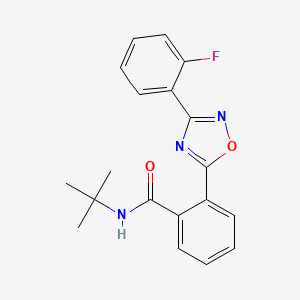
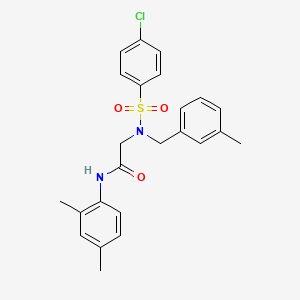
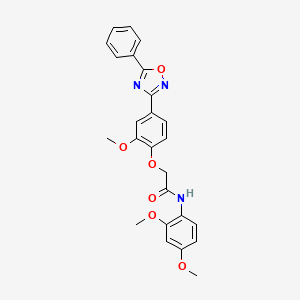


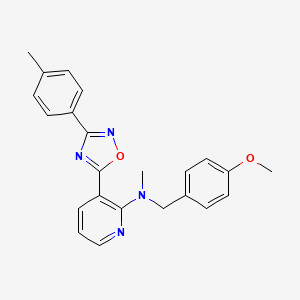
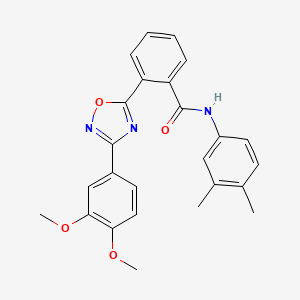
![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)

